4-[4-(Morpholin-4-ylcarbonyl)benzyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Overview
Description
4-[4-(Morpholin-4-ylcarbonyl)benzyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a morpholine ring, a benzyl group, and a dihydropyrido[2,3-b]pyrazine-2,3-dione core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholin-4-ylcarbonyl)benzyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction between benzyl chloride and a suitable nucleophile.
Morpholine Ring Introduction: The morpholine ring is incorporated via a nucleophilic substitution reaction, where morpholine reacts with an appropriate electrophile.
Cyclization to Form the Dihydropyrido[2,3-b]pyrazine-2,3-dione Core: This step involves the cyclization of the intermediate compounds under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholin-4-ylcarbonyl)benzyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(Morpholin-4-ylcarbonyl)benzyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Morpholin-4-ylcarbonyl)benzyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-ylcarbonyl)benzonitrile: Shares the morpholine and benzyl groups but differs in the core structure.
Indole Derivatives: Similar in terms of heterocyclic structure and potential biological activities.
Uniqueness
4-[4-(Morpholin-4-ylcarbonyl)benzyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[[4-(morpholine-4-carbonyl)phenyl]methyl]-1H-pyrido[2,3-b]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-17-19(26)23(16-15(21-17)2-1-7-20-16)12-13-3-5-14(6-4-13)18(25)22-8-10-27-11-9-22/h1-7H,8-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZUSKNJKIFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CN3C4=C(C=CC=N4)NC(=O)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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